![molecular formula C12H9Br2NO2S B1654705 Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate CAS No. 260973-61-3](/img/structure/B1654705.png)
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, also known as DBCO-Br, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a highly reactive and selective bioorthogonal reagent that allows for the specific labeling and imaging of biomolecules in living systems.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate involves the formation of a covalent bond between the Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate molecule and the azide-containing biomolecule. This reaction is highly selective and occurs rapidly, allowing for the efficient labeling and imaging of specific biomolecules. The resulting covalent bond is stable and irreversible, ensuring that the labeled biomolecule remains intact and functional.
Biochemical and Physiological Effects
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate has been shown to have minimal biochemical and physiological effects on living systems. This compound is highly selective and reacts specifically with azide-containing biomolecules, leaving other biomolecules unaffected. Additionally, the covalent bond formed between Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and the labeled biomolecule is stable and irreversible, ensuring that the biomolecule remains intact and functional.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in lab experiments include its high selectivity and efficiency in labeling and imaging specific biomolecules. Additionally, the covalent bond formed between Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and the labeled biomolecule is stable and irreversible, ensuring that the biomolecule remains intact and functional. However, the limitations of using Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate include its high reactivity, which requires careful handling and storage, and its relatively high cost compared to other labeling reagents.
Future Directions
There are numerous future directions for the use of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of new imaging techniques that utilize Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate to visualize specific biomolecules in living systems. Another potential direction is the use of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in drug discovery, where it can be used to identify and track specific biomolecules that are involved in disease processes. Additionally, the development of new bioorthogonal reagents that are more efficient and cost-effective than Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is an ongoing area of research.
Scientific Research Applications
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. This compound is used as a bioorthogonal reagent for the specific labeling and imaging of biomolecules in living systems. It can react with azide-containing molecules in a highly selective and efficient manner, forming a covalent bond that is stable and irreversible. This allows for the visualization and tracking of specific biomolecules, such as proteins, nucleic acids, and carbohydrates, in real-time and in their native environment.
properties
IUPAC Name |
ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWMLVYVJATYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372060 | |
Record name | ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
260973-61-3 | |
Record name | ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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